![molecular formula C20H12Cl2N2O2S B2470229 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide CAS No. 325979-32-6](/img/structure/B2470229.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide, also known as BHDP, is a chemical compound that has been of significant interest to the scientific community due to its potential therapeutic applications. BHDP is a small molecule that has been shown to have promising anti-cancer and anti-inflammatory properties. In
Scientific Research Applications
Antifungal Activity
The compound’s structural features make it a promising candidate for antifungal drug development. Researchers have explored its efficacy against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . Investigating its mode of action and potential synergies with existing antifungal agents could lead to novel treatments.
Anti-Inflammatory Properties
N′-(4-argiothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide (a derivative of our compound) has demonstrated potent anti-inflammatory activity . Further studies could elucidate its mechanism of action and explore its potential as an anti-inflammatory drug.
Anticonvulsant Effects
Several derivatives, including 3n and 3q, have shown promising anticonvulsant activity with protective indices higher than those of phenobarbital and valproate . Investigating their effects on specific seizure models and their safety profiles is crucial for clinical translation.
Anti-HIV Activity
Compound C has been considered for its anti-HIV potential . Understanding its interactions with viral proteins and assessing its safety and efficacy could contribute to the development of new antiretroviral therapies.
Anticancer Properties
Functionalized quinolines, like our compound, have exhibited anticancer activity . Investigating their effects on specific cancer cell lines, understanding their targets, and optimizing their pharmacokinetics are essential steps toward clinical applications.
COX-1 Inhibition
While compounds 8 and 9 showed weak COX-1 inhibitory activity, further exploration of their selectivity and potential therapeutic applications is warranted . COX-1 inhibition plays a role in inflammation and pain management.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been shown to interact with various biochemical pathways, leading to downstream effects such as inhibition of inflammation and microbial growth .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with various cellular effects, including the inhibition of inflammation and microbial growth .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O2S/c21-12-7-11(8-13(22)9-12)19(26)23-14-5-6-17(25)15(10-14)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYUTMVMLIQCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide |
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